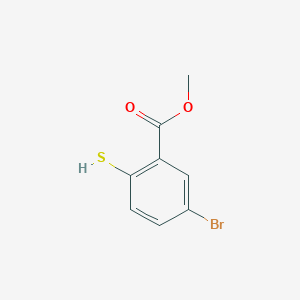

Methyl 5-bromo-2-mercaptobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-sulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c1-11-8(10)6-4-5(9)2-3-7(6)12/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAZBMQAIIZWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Bromo 2 Mercaptobenzoate

Esterification of 2-Mercaptobenzoic Acid Derivatives

The Fischer esterification is a broadly applicable method for various substituted benzoic acids. masterorganicchemistry.comathabascau.ca For instance, the synthesis of Methyl 5-bromo-2-chlorobenzoate is successfully carried out by heating 5-bromo-2-chlorobenzoic acid with methanol (B129727) and concentrated sulfuric acid at 64°C for 16 hours, resulting in a high yield of the corresponding methyl ester. This demonstrates the robustness of the method for substrates containing halogen substituents.

The general applicability of this reaction allows for the synthesis of a wide array of esters by varying the alcohol and the carboxylic acid starting materials. The reaction is an equilibrium process, and its efficiency can be enhanced by using a large excess of the alcohol or by removing the water formed during the reaction, for example, with a Dean-Stark apparatus. masterorganicchemistry.com

Synthesis of 2-Mercaptobenzoic Acid Isomers from Aryl Halides

A primary route to 2-mercaptobenzoic acid isomers involves the use of a Sandmeyer-type reaction, starting from the corresponding aminobenzoic acid. For the synthesis of 5-bromo-2-mercaptobenzoic acid, the logical precursor is 2-amino-5-bromobenzoic acid. chemicalbook.comsigmaaldrich.com

The synthesis proceeds via diazotization of the amino group. The 2-amino-5-bromobenzoic acid is treated with a solution of sodium nitrite (B80452) in the presence of a strong mineral acid, like hydrochloric or sulfuric acid, at low temperatures (typically 0–5°C) to form an in situ diazonium salt. chemicalbook.comgoogle.com This intermediate is generally not isolated and is used directly in the subsequent step.

To introduce the mercapto group, the diazonium salt solution is then reacted with a sulfur-containing nucleophile. Common reagents for this transformation include sodium sulfide (B99878) or potassium ethyl xanthate. If a xanthate is used, the resulting intermediate is subsequently hydrolyzed under basic conditions to yield the thiol. A similar procedure is used to synthesize 5-bromo-2-iodobenzoic acid, where a solution of potassium iodide is added to the diazonium salt solution and heated, affording the iodo-substituted benzoic acid in high yield (87%). chemicalbook.com This supports the feasibility of converting the diazonium salt of 2-amino-5-bromobenzoic acid to other functionalized derivatives.

Table 2: Synthesis of 5-Bromo-2-iodobenzoic Acid from 2-Amino-5-bromobenzoic Acid

| Starting Material | Reagents | Conditions | Product | Yield |

|---|

This general strategy highlights a versatile method for accessing various substituted 2-mercaptobenzoic acids from readily available aryl amines.

Reactivity and Chemical Transformations of Methyl 5 Bromo 2 Mercaptobenzoate and Its Derivatives

Reactions at the Thiol Moiety (-SH)

The thiol group is a potent nucleophile and is susceptible to oxidation, making it a primary site for various chemical modifications.

The nucleophilic sulfur atom of the thiol group readily participates in S-alkylation reactions when treated with alkyl halides or other alkylating agents. This reaction proceeds via a nucleophilic substitution mechanism, typically under basic conditions, to form the corresponding thioether. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent.

A general scheme for this reaction is the conversion of Methyl 5-bromo-2-mercaptobenzoate to Methyl 5-bromo-2-(alkylthio)benzoate. While specific examples for this exact molecule are not prevalent in the literature, the reaction is a fundamental transformation of thiophenols. For instance, the reaction would typically involve a base like sodium hydroxide (B78521) or potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Table 1: General Conditions for S-Alkylation of Thiophenols

| Reagent | Base | Solvent | Product Type |

| Alkyl Halide (e.g., R-X) | K₂CO₃, NaOH, NaH | DMF, Acetonitrile, Acetone | Thioether (Sulfide) |

| Benzyl Bromide | Et₃N, K₂CO₃ | CH₂Cl₂, THF | Benzyl Thioether |

| Epoxides | Base or Acid Catalyst | Various | β-Hydroxy Thioether |

The synthesis of various bromo-substituted pyridyl alkyl/aryl sulfur compounds from alkyl halides has been demonstrated, highlighting the general applicability of this reaction type. researchgate.net

Thiols are readily oxidized to form disulfides. In the case of this compound, oxidative conditions lead to the formation of Dimethyl 5,5'-dibromo-2,2'-disulfanediyldibenzoate. This dimerization can be achieved using a variety of oxidizing agents, including air (oxygen), hydrogen peroxide, or iodine.

This transformation is analogous to the well-documented oxidation of 2-mercaptobenzoic acid to 2,2'-disulfanediyldibenzoic acid (2,2'-DSBA). researchgate.netacs.org The formation of disulfide bonds is a critical process in various fields, including protein folding. researchgate.net Studies on 2-mercaptobenzoic acid have shown that its oxidation to the corresponding disulfide can be controlled by pH. researchgate.netacs.org Similar principles would apply to its methyl ester derivative. The disulfide product itself can be a target molecule or a stable, protected form of the thiol.

Table 2: Common Oxidizing Agents for Thiol Dimerization

| Oxidizing Agent | Conditions |

| Air (O₂) | Basic or neutral pH, often with a metal catalyst |

| Hydrogen Peroxide (H₂O₂) | Various, can be controlled by stoichiometry |

| Iodine (I₂) | In the presence of a base |

| Dimethyl sulfoxide (B87167) (DMSO) | Often at elevated temperatures |

The synthesis and characterization of 5,5′-dibromo-2,2′-dipyridyl disulfide further illustrates the formation of bromo-substituted aromatic disulfides under mild reaction conditions. researchgate.net

The thiol group can react with sulfonyl chlorides to form thiosulfonates. This reaction involves the nucleophilic attack of the sulfur atom on the electrophilic sulfur of the sulfonyl chloride, with the elimination of a chloride ion. A base, typically a tertiary amine like triethylamine (B128534) or pyridine, is used to neutralize the HCl byproduct.

While specific literature on the sulfonylation of this compound is scarce, the general reactivity of sulfonyl chlorides with nucleophiles like amines and alcohols is well-established. For example, 5-Bromo-2-methylbenzene-1-sulfonyl chloride is known to react with amines to form sulfonamides. The reaction with a thiol would proceed similarly to yield a thiosulfonate ester.

Reactions at the Ester Moiety (-COOCH3)

The methyl ester group is susceptible to nucleophilic acyl substitution, with hydrolysis being the most common transformation.

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-Bromo-2-mercaptobenzoic acid, under either acidic or basic (saponification) conditions. chemicalbook.combldpharm.com

Basic hydrolysis is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid, like sulfuric acid or hydrochloric acid, in an aqueous medium. The resulting 5-Bromo-2-mercaptobenzoic acid is a stable compound available from various chemical suppliers. chemicalbook.combldpharm.com

Table 3: Conditions for Ester Hydrolysis

| Condition | Reagents | General Procedure |

| Basic (Saponification) | NaOH(aq) or KOH(aq) | Stirring in a solvent like methanol (B129727) or ethanol, followed by acidification. |

| Acidic | H₂SO₄(aq) or HCl(aq) | Heating the ester in the aqueous acid solution. |

This hydrolysis is a key step if further modifications at the carboxylic acid group are desired, such as amide bond formation or conversion to an acyl chloride.

Reactions at the Aryl Bromide Moiety (-Br)

The carbon-bromine bond on the aromatic ring allows for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably those catalyzed by transition metals like palladium. bohrium.com

These cross-coupling reactions are fundamental tools in modern organic synthesis. The aryl bromide of this compound can serve as an electrophilic partner in reactions such as the Suzuki, Heck, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions typically involve a palladium(0) catalyst, a suitable ligand, and a base. nih.gov

For example, a Suzuki coupling would involve reacting the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the benzene (B151609) ring.

Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Product Type |

| Suzuki Coupling | Organoboron Reagent | Biaryl or Alkyl-Aryl Compound |

| Heck Coupling | Alkene | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne |

| Buchwald-Hartwig Amination | Amine | Aryl Amine |

| Stille Coupling | Organotin Reagent | Biaryl or Alkyl-Aryl Compound |

The successful execution of these reactions on this compound may require careful selection of reaction conditions to avoid undesired side reactions at the thiol or ester functionalities. In some cases, protection of the thiol group (e.g., as a thioether or disulfide) might be necessary prior to performing the cross-coupling reaction. The merger of transition metal catalysis with other fields like radical chemistry can also lead to novel transformations under mild conditions. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Aryl Substitutions

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is a suitable substrate for such transformations, particularly at the bromine-substituted position.

The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide, is a widely used method for creating biaryl compounds. libretexts.org This reaction is valued for its mild conditions and the use of non-toxic and stable organoborane reagents. libretexts.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org While specific examples with this compound are not detailed in the provided search results, the reactivity of aryl bromides in Suzuki-Miyaura couplings is well-established, suggesting its applicability. nih.govnih.gov

The Sonogashira coupling reaction is another pivotal cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction's utility is demonstrated by its application in the synthesis of complex molecules under mild conditions. wikipedia.org The general applicability of Sonogashira coupling to aryl bromides makes this compound a potential substrate for introducing alkynyl groups. nih.govresearchgate.net

Intramolecular and Intermolecular Cyclization Reactions

The presence of the thiol and carboxylate functional groups in this compound and its parent acid, 2-mercaptobenzoic acid, allows for a variety of cyclization reactions to form diverse heterocyclic systems.

Formation of Thiochromene Derivatives

While the direct synthesis of thiochromene derivatives from this compound was not explicitly found, the core structure is amenable to cyclization pathways that could lead to such scaffolds. The reactivity of the thiol group allows for nucleophilic attack, a key step in many cyclization strategies.

Synthesis of Benzo[b]thiophen-3-ol Derivatives

A significant application of 2-mercaptobenzoic acid, the parent acid of this compound, is in the synthesis of 2-aroyl-benzo[b]thiophen-3-ols. rsc.orgrsc.org An efficient one-pot method involves the reaction of 2-mercaptobenzoic acid with various substituted aryl bromomethyl ketones in the presence of triethylamine. rsc.orgrsc.org The proposed mechanism involves the SN2-type nucleophilic attack of the sulfhydryl group on the bromomethyl ketone, followed by an in-situ intramolecular cyclization to furnish the benzo[b]thiophen-3-ol derivatives in high yields. rsc.orgrsc.org

Another synthetic approach involves reacting Methyl 2-mercaptobenzoate with an α-bromo acetophenone (B1666503) in methanol with potassium hydroxide under a nitrogen atmosphere. nih.gov This method also yields (3-Hydroxybenzo[b]thiophen-2-yl)methanone derivatives. nih.gov

Table 1: Synthesis of Benzo[b]thiophen-3-ol Derivatives

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Mercaptobenzoic acid | Aryl bromomethyl ketones | 2-Aroyl-benzo[b]thiophen-3-ols | 45-87 | rsc.org |

| Methyl 2-mercaptobenzoate | α-Bromo acetophenone | (3-Hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone | 80 | nih.gov |

| Methyl 2-mercaptobenzoate | α-Bromo-o-tolyl-methanone | (3-Hydroxybenzo[b]thiophen-2-yl)(o-tolyl)methanone | 86 | nih.gov |

| Methyl 2-mercaptobenzoate | α-Bromo-3-methoxyphenyl-methanone | (3-Hydroxybenzo[b]thiophen-2-yl)(3-methoxyphenyl)methanone | 83 | nih.gov |

Preparation of Thiazine and Quinazoline (B50416) Derivatives

The synthesis of thiazinone and quinazoline derivatives can be achieved from precursors derived from 2-mercaptobenzoic acid. For instance, Schiff bases can react with 2-mercaptobenzoic acid to form thiazinone derivatives. samipubco.com

Furthermore, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, which can be synthesized from 5-bromoanthranilic acid, serves as a key intermediate for a variety of quinazoline derivatives. nih.gov Alkylation of the thiol group in this intermediate leads to a range of substituted quinazolin-4-ones. nih.gov

Ring Closure and Heterocycle Formation via Various Pathways

The inherent reactivity of the thiol and carboxylic acid functionalities in 2-mercaptobenzoic acid allows for various ring closure reactions to form different heterocycles. The intramolecular cyclization to form benzo[b]thiophen-3-ols is a prime example. rsc.orgrsc.org The specific pathways and resulting heterocyclic systems depend on the chosen reagents and reaction conditions.

Derivatization via Click Chemistry

"Click chemistry" provides a powerful and efficient method for derivatizing molecules. In the context of the derivatives of this compound, specifically the synthesized 2-aroyl-benzo[b]thiophen-3-ols, an alkyne moiety can be introduced at the 3-hydroxy position. rsc.org This alkyne-functionalized molecule can then undergo a click reaction, such as a copper-catalyzed azide-alkyne cycloaddition, to form novel benzothiophene-triazole hybrids in good yields. rsc.org This approach highlights the utility of the benzo[b]thiophene scaffold for creating a library of diverse compounds. rsc.orgrsc.org

Advanced Characterization Techniques for Methyl 5 Bromo 2 Mercaptobenzoate and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce detailed information about functional groups, connectivity, and the electronic environment of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For derivatives like Methyl 5-bromo-2-hydroxybenzoate (B13816698), the ¹H NMR spectrum provides distinct signals for each unique proton. The aromatic protons typically appear as a complex pattern of doublets and doublets of doublets due to spin-spin coupling. The methyl protons of the ester group characteristically appear as a singlet, while the hydroxyl proton also gives a singlet.

In the case of a related derivative, Methyl 8-bromo-1,4-benzodioxane-2-carboxylate, the three adjacent hydrogens on the benzene (B151609) ring produce a sequence of signals including a doublet of doublets and a triplet. mdpi.com Similarly, the three hydrogens in the dioxane portion of the molecule also show as three distinct doublets of doublets. mdpi.com This level of detail in signal splitting is crucial for the unambiguous assignment of regioisomers. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. For Methyl 5-bromo-2-hydroxybenzoate, distinct signals are observed for the carbonyl carbon, the methyl carbon, and each of the six carbons in the aromatic ring. nih.gov The chemical shifts are influenced by the electronic effects of the substituents (bromo, hydroxyl, and methoxycarbonyl groups). For instance, in 2-bromo-2-methylpropane, two distinct signals confirm two different carbon environments. docbrown.info The carbon attached to the electronegative bromine atom shows a downfield chemical shift compared to the methyl carbons. docbrown.info This principle helps in assigning the carbon signals in more complex molecules like Methyl 5-bromo-2-mercaptobenzoate and its derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative, Methyl 5-bromo-2-hydroxybenzoate (Note: This table is illustrative of the type of data obtained for a closely related derivative.)

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 (m) | 115 - 160 |

| OCH₃ | ~3.9 (s) | ~52 |

| OH | ~10.8 (s) | - |

| C=O | - | ~170 |

| C-Br | - | ~110 |

| C-OH | - | ~158 |

Data is generalized from typical values for such structures.

Mass Spectrometry (MS, HRMS, EI-MS, GC-MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula.

For this compound, the expected monoisotopic mass can be calculated from its molecular formula, C₈H₇BrO₂S. This value is critical for confirming the identity of a synthesized sample. The presence of bromine is readily identified in the mass spectrum by a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to two peaks (M and M+2) of similar intensity.

The related compound, Methyl 5-bromo-2-hydroxybenzoate (C₈H₇BrO₃), has a calculated exact mass of 229.95786 Da. nih.gov Mass spectrometry techniques are also used to characterize derivatives formed in subsequent reactions. For example, a Schiff base derived from 5-bromosalicylaldehyde (B98134) was characterized using mass spectrometry to confirm its structure. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

S-H stretch: A weak band around 2550-2600 cm⁻¹ for the thiol group.

C=O stretch: A strong band around 1680-1740 cm⁻¹ for the ester carbonyl group.

C-O stretch: A band in the 1200-1300 cm⁻¹ region for the ester C-O bond.

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-Br stretch: A band in the 500-600 cm⁻¹ region.

In the analysis of related structures, such as a Schiff base derived from 5-bromosalicylaldehyde, IR spectroscopy was used to confirm the formation of the imine (C=N) bond and the presence of other functional groups. researchgate.net Similarly, for metal complexes involving ligands derived from such precursors, IR spectra indicated coordination through carbonyl oxygen and azomethine nitrogen atoms. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for studying conjugated systems, such as the aromatic ring in this compound. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound would be expected to show absorption maxima characteristic of the substituted benzene ring. The positions and intensities of these bands are influenced by the substituents on the ring. For instance, both experimental and computational UV-Vis spectroscopy have been used to support the successful synthesis of target compounds derived from 5-bromosalicylaldehyde. researchgate.net

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

This type of detailed structural information is crucial for understanding the solid-state properties of a compound and how molecules interact with each other.

Table 2: Crystallographic Data for the Derivative Methyl 5-bromo-2-hydroxybenzoate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₇BrO₃ | nih.govresearchgate.net |

| Molecular Weight | 231.04 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁ | nih.govresearchgate.net |

| a (Å) | 3.9829 (8) | nih.govresearchgate.net |

| b (Å) | 9.0950 (19) | nih.govresearchgate.net |

| c (Å) | 12.122 (3) | nih.govresearchgate.net |

| β (°) | 95.162 (9) | nih.govresearchgate.net |

| Volume (ų) | 437.33 (17) | nih.govresearchgate.net |

Other Analytical Methods (e.g., Elemental Analysis)

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized substance.

For this compound (C₈H₇BrO₂S), the theoretical elemental composition can be calculated to verify the purity of a sample.

Table 3: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 38.88% |

| Hydrogen | H | 1.008 | 2.86% |

| Bromine | Br | 79.904 | 32.34% |

| Oxygen | O | 15.999 | 12.95% |

| Sulfur | S | 32.06 | 12.98% |

Calculations are based on the molecular formula C₈H₇BrO₂S and standard atomic weights.

This analytical method, often used in conjunction with spectroscopic techniques, provides foundational data for the complete characterization of the compound. For instance, the synthesis of a Schiff base from 5-bromo salicylaldehyde (B1680747) and β-alanine was confirmed through a combination of IR, UV-Vis, NMR, mass spectrometry, and likely elemental analysis to ensure purity and correct composition. researchgate.net

Research Applications of Methyl 5 Bromo 2 Mercaptobenzoate As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The distinct reactivity of each functional group on Methyl 5-bromo-2-mercaptobenzoate makes it a valuable precursor for elaborate organic molecules. The mercapto group (-SH) is a potent nucleophile, readily reacting with alkyl halides or other electrophiles to form thioethers. The bromo group (-Br) is a key handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. Lastly, the methyl ester group (-COOCH₃) can be hydrolyzed to the corresponding carboxylic acid or converted into amides, offering another point of diversification.

This multi-faceted reactivity allows for a stepwise and controlled assembly of complex structures. For instance, a synthetic sequence could involve the selective alkylation of the thiol, followed by a Suzuki coupling at the bromine position, and concluding with the modification of the ester group. This strategic approach is analogous to methodologies used for similarly substituted building blocks, such as methyl 2-amino-5-bromobenzoate, which is a known precursor for various heterocyclic and polyfunctional compounds.

Scaffold for Derivatization in Research Aimed at Specific Biological Targets

The core structure of this compound serves as an excellent scaffold for chemical derivatization in medicinal chemistry and chemical biology. A scaffold is a central molecular framework upon which various functional groups can be systematically added to create a library of related compounds. These libraries are then screened for activity against specific biological targets like enzymes or receptors.

The utility of the "5-bromo-2-substituted benzoic acid" framework as a scaffold has been demonstrated in the development of enzyme inhibitors. By modifying the substituents at each of the three reactive positions, researchers can explore the structure-activity relationship (SAR) and optimize the molecule's interaction with a biological target. The bromine at the 5-position is particularly noted for its ability to enhance the biological activity of certain heterocyclic systems. nih.govnih.gov

Synthesis of Enzyme Inhibitor Derivatives (e.g., Methyltransferase Inhibitors)

The development of enzyme inhibitors is a critical area of drug discovery. The "5-bromo-2-substituted benzoic acid/ester" scaffold has been identified as a promising starting point for creating such inhibitors. For example, derivatives of 5-bromo-2-aryl benzimidazoles have been investigated as potential dual inhibitors of α-glucosidase and urease. nih.gov Similarly, terbenzimidazole derivatives containing a 5-bromo substituent have been identified as potent topoisomerase I poisons, an important target in cancer therapy. nih.gov

While direct research on this compound as a methyltransferase inhibitor is not extensively documented, its structure is amenable to the synthesis of potential inhibitors. DNA methyltransferases (DNMTs) are crucial epigenetic targets, and their inhibitors often feature moieties that can interact with the enzyme's active site. nih.govnih.govfrontiersin.org The mercapto group of the title compound could be derivatized to mimic aspects of the natural substrate or to form covalent or non-covalent bonds within the enzyme, making it a valuable starting material for synthesizing libraries of candidate DNMT inhibitors.

Development of Novel Heterocyclic Systems with Research Interest

Heterocyclic compounds, particularly those containing sulfur and nitrogen, are foundational to many pharmaceuticals and research chemicals. The functional groups of this compound are ideally suited for constructing such systems. The nucleophilic mercapto group can react with an adjacent electrophile to form a new ring fused to the benzene (B151609) core.

Specifically, the "2-amino" or "2-mercapto" thiophenol moiety is a classic precursor for the synthesis of benzothiazoles, a privileged scaffold in medicinal chemistry. nih.govrsc.org The reaction of a 2-mercaptoaniline derivative with an acylating agent is a standard method for creating the thiazole (B1198619) ring. By analogy, this compound could be a key intermediate for producing novel 5-bromo-benzothiazole derivatives. The presence of the bromine atom on the resulting benzothiazole (B30560) offers a subsequent handle for further functionalization, for instance, via Suzuki-Miyaura coupling reactions. nih.gov The 5-bromo substitution on a 2-mercaptobenzothiazole (B37678) derivative has been shown to be particularly effective in enhancing PPARα agonistic activity in one study. nih.gov

Utility in Developing Advanced Organic Synthesis Methodologies

The development of new, efficient, and selective chemical reactions is a constant goal in organic synthesis. Molecules with multiple, orthogonally reactive functional groups, like this compound, are excellent substrates for testing and refining these new methodologies.

The bromo group is a well-established participant in palladium-catalyzed cross-coupling reactions. researchgate.net Researchers developing new ligands or catalytic systems for reactions like Suzuki, Stille, or Buchwald-Hartwig amination can use this compound to test the efficacy and selectivity of their methods. researchgate.netnih.gov For example, a new catalyst could be evaluated for its ability to promote a coupling reaction at the bromine position without causing undesired side reactions at the thiol or ester sites. The distinct chemical nature of the three groups allows for the exploration of chemoselective transformations, a key challenge in modern synthesis.

Data Tables

Table 1: Summary of Research Applications and Findings

| Application Area | Key Findings and Potential Uses | Relevant Analogs/Derivatives | Citations |

| Precursor for Complex Molecules | The three functional groups (bromo, mercapto, ester) allow for stepwise and controlled synthesis via reactions like nucleophilic substitution and cross-coupling. | Methyl 2-amino-5-bromobenzoate | |

| Scaffold for Derivatization | The core structure is a versatile scaffold for creating compound libraries to probe structure-activity relationships against biological targets. | 5-Bromo-2-substituted benzoic acids | nih.govnih.gov |

| Enzyme Inhibitor Synthesis | The "5-bromo" structural motif is found in inhibitors of enzymes like topoisomerase I, α-glucosidase, and urease. The scaffold is suitable for generating novel inhibitor candidates. | 5-Bromo-terbenzimidazoles, 5-Bromo-2-aryl benzimidazoles | nih.govnih.gov |

| Heterocyclic System Development | The mercapto group is a key functional group for the synthesis of sulfur-containing heterocycles, particularly benzothiazoles. | 2-Amino-5-bromothiophenol, 5-Bromo-2-mercaptobenzothiazole | nih.govnih.govrsc.org |

| Methodology Development | Serves as an ideal test substrate for developing new chemoselective reactions, especially palladium-catalyzed cross-couplings at the bromo-position. | 5-Bromosalicylaldehyde (B98134), 5-Bromo-1,2,3-triazines | researchgate.netresearchgate.net |

Q & A

Q. What are the standard synthetic routes for Methyl 5-bromo-2-mercaptobenzoate, and what purity benchmarks should be prioritized?

- Methodological Answer: The synthesis typically involves bromination and esterification of precursor benzoic acid derivatives. For example, bromination of 2-mercaptobenzoic acid followed by methylation using methanol under acidic conditions (e.g., H₂SO₄ catalysis). Purity benchmarks (>95% by HPLC) are critical to avoid side products; rigorous purification via recrystallization or column chromatography is recommended. Analytical techniques like NMR and LC-MS should confirm structural integrity and purity thresholds .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine and thiol group positions) and ester formation.

- IR Spectroscopy : Identification of functional groups (C=O ester stretch ~1700 cm⁻¹, S-H stretch ~2550 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., bromine’s distinct isotopic signature) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer: Store at 0–6°C in airtight, light-resistant containers to prevent oxidation of the thiol group. Use inert atmospheres (N₂/Ar) during synthesis to minimize disulfide formation. Regularly monitor purity via TLC or HPLC, especially after long-term storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed NMR chemical shifts for this compound?

- Methodological Answer: Discrepancies often arise from solvent effects, conformational flexibility, or paramagnetic impurities. Use computational tools (e.g., DFT calculations) to predict shifts and compare with experimental data. Validate assignments via 2D NMR (COSY, HSQC) and cross-check with crystallographic data (if available). SHELX-based refinement can resolve ambiguities in structural models .

Q. How should researchers design experiments to assess the biological activity of this compound derivatives?

- Methodological Answer: Prioritize in vitro assays for initial screening (e.g., antimicrobial activity against Gram-positive/-negative bacteria, fungi). Use structure-activity relationship (SAR) studies by modifying substituents (e.g., halogen, methoxy groups). For mechanistic insights, employ molecular docking to evaluate interactions with target proteins (e.g., enzymes or receptors implicated in disease pathways) .

Q. What strategies optimize reaction yields when synthesizing this compound derivatives with competing substitution pathways?

- Methodological Answer: Control regioselectivity by adjusting reaction conditions:

- Temperature : Lower temperatures favor kinetic products (e.g., meta-substitution).

- Catalysts : Use Lewis acids (e.g., FeCl₃) to direct electrophilic bromination.

- Protecting Groups : Temporarily block the thiol group with trityl or acetyl groups to prevent undesired side reactions. Monitor intermediates via real-time FTIR or GC-MS .

Data Contradiction & Validation

Q. How to address conflicting LC-MS and elemental analysis data for this compound?

- Methodological Answer: Cross-validate using orthogonal methods:

- Repeat elemental analysis with freshly purified samples to rule out moisture/impurity effects.

- Compare HRMS data with theoretical isotopic distributions.

- Supplement with X-ray crystallography (SHELXL refinement) for unambiguous structural confirmation .

Experimental Design

Q. What are best practices for scaling up this compound synthesis without compromising yield?

- Methodological Answer:

- Batch vs. Flow Chemistry : Evaluate continuous flow systems for exothermic reactions (e.g., bromination) to improve heat dissipation.

- Solvent Selection : Use greener solvents (e.g., ethanol/water mixtures) to enhance scalability and safety.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.